Cas no 55097-80-8 (7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol)

7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol structure
55097-80-8 structure
Nome del prodotto:7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
Numero CAS:55097-80-8
MF:C20H14O3
MW:302.323365688324
CID:943335
PubChem ID:41322

7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
    • 5A,7,8,8A,9A,9B-HEXAHYDROBENZO[1,12]TETRAPHENO[10,11-B]OXIRENE-7,8-DIOL
    • 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno-[10,11-b]oxirene-7,8-diol
    • 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide
    • (+/-)-7,8,9,10-tetrahydrobenzo[a]pyrene-7R,8S-dihydrodiol-9,10-epoxide
    • (+/-)-r-7,t-8-Dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
    • (+/-)-trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-benzo[a]pyrene
    • 7,8,9,10-Tetrahydro-7,8-dihydroxybenzo[a]pyrene 9,10-epoxide
    • benzo[a]pyrene diol epoxide
    • 7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
    • benzo(a)pyrene diol epoxide 1
    • SCHEMBL6299813
    • Benzo[A]Pyrene Diol Epoxide (Bpde)
    • 55097-80-8
    • Anti-BaPDE
    • 7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol #
    • BENZO(a)PYRENE, 7,8-DIHYDRO-7,8-DIHYDROXY-9,10-EPOXY-, trans-
    • 1,2-Epoxy-3,4-dihydroxycyclohexano[a]pyrene, (3s,4s-)
    • CHEMBL1743211
    • (+- )-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide
    • BP 7,8-Diol-9,10-epoxide 2
    • Benzo(a)pyrene diolepoxide
    • Benzo(a)pyrene 7,8-dihydrodiol 9,10-epoxide
    • 7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide
    • 7,8,9,10-Tetrahydro-7,8-dihydroxybenzo(a)pyrene 9,10-epoxide
    • CHEBI:30614
    • (+/-)-trans-Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide
    • 7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol 9,10-epoxide
    • Anti BaPDE
    • A913799
    • 4-oxahexacyclo[11.6.2.0^{2,8.0^{3,5.0^{10,20.0^{17,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
    • 4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
    • BPDE
    • Q26840771
    • 5Z16Y5VG9Y
    • 7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide
    • NS00115934
    • 7,8-BaP-9,10-Diol Epoxide
    • benzo[a]pyrene diol epoxide I
    • Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-
    • DQEPMTIXHXSFOR-UHFFFAOYSA-N
    • BDPE
    • 7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
    • Benzo(a)pyrene-7,8-diol 9,10-Epoxide
    • Benzo(a)pyrene diol epoxide
    • UNII-5Z16Y5VG9Y
    • Benzo(a)pyrene diolepoxide I
    • MDL: MFCD00871186
    • Inchi: InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H
    • Chiave InChI: DQEPMTIXHXSFOR-UHFFFAOYSA-N
    • Sorrisi: OC1C(O)C2OC2C3=C(C=C4)C5=C6C4=CC=CC6=CC=C5C=C31

Proprietà calcolate

  • Massa esatta: 302.094
  • Massa monoisotopica: 302.094
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 0
  • Complessità: 507
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53A^2
  • XLogP3: 2.9

Proprietà sperimentali

  • Densità: 1.569
  • Punto di fusione: 229.7 deg C
  • Punto di ebollizione: 594.2°C at 760 mmHg
  • Punto di infiammabilità: 313.2°C
  • Indice di rifrazione: 1.936
  • PSA: 52.99000
  • LogP: 3.43180

7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Informazioni sulla sicurezza

  • Condizioni di conservazione:Sealed in dry,2-8°C

7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM153218-1g
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
55097-80-8 95%
1g
$*** 2023-05-30
Ambeed
A180521-1g
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
55097-80-8 95+%
1g
$3061.00 2022-03-29
Biosynth
FCA09780-250 mg
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
55097-80-8
250MG
$280.00 2023-01-04
Biosynth
FCA09780-1000 mg
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
55097-80-8
1g
$730.00 2023-01-04
Biosynth
FCA09780-500 mg
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
55097-80-8
500MG
$450.00 2023-01-04
Biosynth
FCA09780-50 mg
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
55097-80-8
50mg
$93.50 2023-01-04
Biosynth
FCA09780-100 mg
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
55097-80-8
100MG
$150.00 2023-01-04
Crysdot LLC
CD12061915-1g
7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
55097-80-8 95+%
1g
$1345 2024-07-24

7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol Letteratura correlata

Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd